molecular formula C15H18N2O3S B5693769 3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5693769
M. Wt: 306.4 g/mol
InChI Key: QCZKOTSNCXKNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide” are not available in the retrieved data, thiazole derivatives in general have been reported to possess significant and diverse biological activities such as antimicrobial, analgesic, anti-inflammatory, antioxidant, anti HIV, and antitubercular activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, such as 3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide, have been studied for their potential antioxidant properties. These compounds can act as free radical scavengers, protecting cells from oxidative stress which is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer .

Antimicrobial and Antifungal Activities

The thiazole ring is a common feature in many antimicrobial and antifungal agents. This compound, with its thiazole core, may be effective against a variety of pathogens by interfering with their protein synthesis or metabolic pathways. Research has shown that modifications to the thiazole moiety can lead to compounds with significant antimicrobial efficacy .

Anticancer Potential

Thiazole derivatives are known to possess anticancer activities. They can function as cytotoxic agents, targeting cancer cells without affecting healthy cells. Studies have indicated that these compounds may work by inducing apoptosis or inhibiting cell proliferation in cancerous cells .

Anti-Inflammatory Properties

Compounds containing the thiazole ring have been reported to exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory process, making them potential candidates for the treatment of chronic inflammatory diseases .

Neuroprotective Effects

The neuroprotective effects of thiazole derivatives are of great interest in the treatment of neurodegenerative diseases. These compounds may protect neuronal cells from damage caused by neurotoxins or ischemia, potentially slowing the progression of diseases like Alzheimer’s and Parkinson’s .

Antidiabetic Activity

Some thiazole derivatives have shown promise as antidiabetic agents. They may act by modulating insulin signaling pathways or by inhibiting enzymes like α-glucosidase, which is involved in carbohydrate digestion and glucose absorption, thus helping to regulate blood sugar levels .

Hepatoprotective Influence

The hepatoprotective activity of thiazole compounds is another area of interest. These molecules may exert a protective effect on the liver by reducing oxidative stress, inflammation, and by enhancing the liver’s natural detoxification processes .

Applications in Drug Design

Due to their diverse biological activities, thiazole derivatives are valuable scaffolds in drug design. They are used to create new molecules with enhanced pharmacological properties for various therapeutic applications. The versatility of the thiazole ring allows for the development of drugs with improved efficacy and reduced side effects .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to different physiological effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that the compound could have a broad impact on various biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives suggest that they could be influenced by the surrounding environment .

properties

IUPAC Name

3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-19-12-7-6-11(8-13(12)20-5-2)14(18)17-15-16-9-10(3)21-15/h6-9H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKOTSNCXKNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.